molecular formula C19H21NO5 B4298439 3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid

3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid

Cat. No.: B4298439
M. Wt: 343.4 g/mol
InChI Key: HCIMYEKZXJYIRH-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoylamino group and an ethoxy-methoxy substituted phenyl ring attached to a propanoic acid backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Substitution on the Phenyl Ring: The ethoxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions using ethyl iodide and methanol in the presence of a strong base.

    Coupling with Propanoic Acid: The final step involves coupling the substituted phenyl ring with a propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzoylamino group can yield the corresponding amine.

    Substitution: The aromatic ring can participate in further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.

    Reduction: Formation of 3-(aminomethyl)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzoylamino)-3-(4-methoxyphenyl)propanoic acid
  • 3-(benzoylamino)-3-(4-ethoxyphenyl)propanoic acid
  • 3-(benzoylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Uniqueness

3-(4-Ethoxy-3-methoxyphenyl)-3-[(phenylcarbonyl)amino]propanoic acid is unique due to the specific combination of the benzoylamino group and the ethoxy-methoxy substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzamido-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-25-16-10-9-14(11-17(16)24-2)15(12-18(21)22)20-19(23)13-7-5-4-6-8-13/h4-11,15H,3,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIMYEKZXJYIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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